molecular formula C26H23N3O3S B11671335 N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

Cat. No.: B11671335
M. Wt: 457.5 g/mol
InChI Key: CVDWBHLIMVPVNU-OVVQPSECSA-N
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Description

N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a hydrazinyl group, and a methanesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the hydrazone: This step involves the reaction of naphthalen-1-ylmethylidene with hydrazine to form the hydrazone intermediate.

    Coupling with benzyl chloride: The hydrazone intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylated product.

    Introduction of the methanesulfonamide group: The final step involves the reaction of the benzylated product with methanesulfonyl chloride to introduce the methanesulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide can be compared with other similar compounds, such as:

    N-(4-{[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide: This compound has a similar structure but with a different position of the naphthalene ring.

    N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylsulfonamide: This compound has a sulfonamide group instead of a methanesulfonamide group.

The uniqueness of this compound lies in its specific structural features and the resulting properties, which may differ from those of similar compounds.

Properties

Molecular Formula

C26H23N3O3S

Molecular Weight

457.5 g/mol

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C26H23N3O3S/c1-33(31,32)29(24-11-3-2-4-12-24)19-20-14-16-22(17-15-20)26(30)28-27-18-23-10-7-9-21-8-5-6-13-25(21)23/h2-18H,19H2,1H3,(H,28,30)/b27-18+

InChI Key

CVDWBHLIMVPVNU-OVVQPSECSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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